2-{1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetamide
Description
2-{1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetamide is a modified purine derivative characterized by:
- A 1,3-dimethyl-substituted purine-2,6-dione core.
Properties
IUPAC Name |
2-[1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O3/c1-10-5-4-6-21(7-10)9-12-18-14-13(22(12)8-11(17)23)15(24)20(3)16(25)19(14)2/h10H,4-9H2,1-3H3,(H2,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHXRHYBJDHPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=NC3=C(N2CC(=O)N)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Ring: The purine ring can be synthesized through a series of cyclization reactions involving formamide derivatives and other nitrogen-containing compounds.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the purine intermediate.
Acetamide Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions. In alkaline environments (pH > 10), the amide bond cleaves to form a carboxylic acid intermediate, while acidic hydrolysis (pH < 3) yields ammonium salts. Reaction rates depend on temperature, with optimal cleavage observed at 80–100°C.
| Reaction | Conditions | Outcome |
|---|---|---|
| Alkaline hydrolysis | NaOH (1–2 M), 80°C, 4–6 hrs | Formation of carboxylic acid derivative |
| Acidic hydrolysis | HCl (1–3 M), reflux, 2–3 hrs | Ammonium salt generation |
Functionalization of the Purine Core
The purine ring system exhibits reactivity at positions 2, 6, and 8. The 8-[(3-methylpiperidin-1-yl)methyl] group directs electrophilic substitution to the 2- and 6-positions.
Electrophilic Aromatic Substitution
-
Halogenation : Reacts with bromine (Br₂) in acetic acid to yield 2-bromo and 6-bromo derivatives. Chlorination requires Lewis acid catalysts (e.g., AlCl₃) .
-
Nitration : Concentrated HNO₃ at 0–5°C produces mono-nitro products at the 2-position .
Oxidation Reactions
The purine’s dioxo groups are resistant to mild oxidants (e.g., H₂O₂) but degrade under strong oxidants like KMnO₄, leading to ring opening and urea formation.
Piperidine Substituent Reactivity
The 3-methylpiperidin-1-ylmethyl group participates in:
N-Alkylation/Dealkylation
-
Reacts with alkyl halides (e.g., CH₃I) in DMF to form quaternary ammonium salts .
-
Dealkylation occurs via Hofmann elimination under strong base conditions (e.g., KOH/EtOH) .
Ring-Opening Reactions
Treatment with concentrated HCl at elevated temperatures (100–120°C) cleaves the piperidine ring, generating linear amines .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
-
pH 7.4 (37°C) : Half-life > 24 hrs, with minimal degradation.
-
pH < 5 : Rapid hydrolysis of the acetamide group (half-life < 2 hrs).
Catalytic Reactions
Pd-mediated cross-coupling:
| Reaction Type | Catalyst | Product |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives at position 8 |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Aminated purine analogs |
Photochemical Reactivity
UV irradiation (254 nm) induces dimerization via the purine core, forming cyclobutane-type dimers. Quantum yield: Φ = 0.12 ± 0.03.
Thermal Degradation Pathways
Thermogravimetric analysis (TGA) reveals two major decomposition steps:
-
150–200°C : Loss of the piperidine substituent (Δm = 18%).
-
250–300°C : Purine core breakdown (Δm = 52%).
Comparative Reactivity of Structural Analogs
| Modification Site | Reactivity Trend | Reference |
|---|---|---|
| 8-[(2-methylpiperidin-1-yl)methyl] | Reduced electrophilic substitution rate vs. 3-methyl analog | |
| Acetamide → Methyl ester | Enhanced hydrolysis resistance |
Scientific Research Applications
Pharmacological Applications
1. Modulation of Serotonin Receptors
Research indicates that derivatives of purine compounds exhibit significant psychotropic effects. This compound may interact with serotonin receptors, suggesting potential applications in treating mood disorders and anxiety-related conditions. Studies have shown that such interactions can lead to alterations in serotonin signaling pathways, which are crucial in mood regulation .
2. Anticancer Activity
The compound's structural analogs have been investigated for their ability to inhibit specific kinases involved in cancer progression. For instance, modifications to the purine structure have shown promise in targeting mutant forms of protein tyrosine kinases such as KIT and PDGFRA, which are implicated in gastrointestinal stromal tumors and systemic mastocytosis . This highlights the compound's potential as a therapeutic agent in oncology.
3. Neuropharmacology
Given its ability to cross the blood-brain barrier, this compound may serve as a neuropharmacological agent. Its interaction with various neurotransmitter systems could lead to novel treatments for neurodegenerative diseases or psychiatric disorders . The exploration of its effects on dopamine and norepinephrine pathways is particularly noteworthy.
Synthesis and Analytical Techniques
The synthesis of 2-{1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetamide typically involves multi-step organic reactions that require precise control over reaction conditions. Common methods include:
- Refluxing with appropriate solvents : This ensures optimal reaction rates and yields.
- Use of high-performance liquid chromatography (HPLC) : This analytical technique is employed for monitoring the synthesis process and ensuring product purity.
Additionally, characterization techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the structure and purity of the synthesized compound .
Case Studies
Case Study 1: Antidepressant Potential
A study exploring the antidepressant potential of similar purine derivatives demonstrated that compounds interacting with serotonin receptors could significantly reduce depressive symptoms in animal models. The findings suggest that this compound may hold similar therapeutic promise .
Case Study 2: Cancer Treatment
Research into kinase inhibitors has shown that compounds similar to this purine derivative can effectively inhibit tumor growth in xenograft models. The specific interactions with mutated kinases provide a targeted approach to cancer therapy, which could be further explored with this compound .
Mechanism of Action
The mechanism of action of 2-{1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. Additionally, it can interact with receptors on cell surfaces, influencing cellular signaling and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects:
Physicochemical Properties
- Solubility : The tertiary amine in the 3-methylpiperidinyl group (pKa ~8–9) increases water solubility at physiological pH compared to sulfanyl or aromatic substituents (e.g., ).
- Lipophilicity: The absence of aromatic groups (cf.
Pharmacological Implications
- Kinase Selectivity: Substituent bulk at position 8 (e.g., piperidinylmethyl vs. diethylamino in ) may influence off-target effects by altering steric interactions with enzyme active sites.
Spectroscopic Characterization
Biological Activity
The compound 2-{1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetamide (CAS Number: 851940-77-7) is a purine derivative with potential biological significance. Its structural features suggest possible interactions with various biological targets, including enzymes and receptors.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 348.4 g/mol. The chemical structure is characterized by a purine core substituted with a piperidine moiety and an acetamide group.
| Property | Details |
|---|---|
| Molecular Formula | C16H24N6O3 |
| Molecular Weight | 348.4 g/mol |
| CAS Number | 851940-77-7 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that it may act as an inhibitor of certain enzymes involved in critical cellular processes. For instance, it has been shown to inhibit protein tyrosine kinases which play significant roles in cell signaling pathways related to cancer progression.
Enzyme Inhibition
Studies have demonstrated that compounds similar to this compound can effectively inhibit various kinases:
- Protein Tyrosine Kinases : Inhibition of receptor tyrosine kinases such as KIT and PDGFRA has been noted. These kinases are crucial in signaling pathways that regulate cell growth and differentiation.
- Enzyme Targets : The compound may interact with enzymes involved in nucleotide metabolism and signaling pathways associated with cancer and other diseases.
Case Studies
Several studies have explored the biological effects of similar purine derivatives:
- Study on Cancer Cell Lines : A study demonstrated that related compounds showed significant cytotoxic effects on various cancer cell lines by inducing apoptosis through the inhibition of specific kinases involved in cell survival pathways .
- Neuropharmacological Effects : Another investigation highlighted the potential neuroprotective effects of similar compounds in models of neurodegenerative diseases by modulating neurotransmitter systems .
Research Findings
Recent research has focused on the synthesis and evaluation of purine derivatives for their biological activities:
- Synthesis Techniques : Various synthetic routes have been developed to enhance yield and purity while exploring modifications to improve biological activity .
- Biological Assays : In vitro assays have been employed to assess the inhibitory effects on target enzymes and cell lines. The half-maximal inhibitory concentration (IC50) values provide insight into the potency of these compounds against specific targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
